molecular formula C9H9ClN2S B3272133 N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 56242-70-7

N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B3272133
CAS No.: 56242-70-7
M. Wt: 212.7 g/mol
InChI Key: UYQJIPRKMULWTC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine belongs to the family of 2-aminothiazoline derivatives. Its structure is characterized by a central 4,5-dihydro-1,3-thiazol-2-amine core, which is a five-membered ring containing sulfur and nitrogen atoms. This core is substituted with a 2-chlorophenyl group at the amino nitrogen. The specific arrangement of these atoms and functional groups dictates its chemical properties and potential interactions.

Below are some of the key chemical and physical properties of this compound.

PropertyValue
Molecular FormulaC₉H₉ClN₂S
InChIInChI=1S/C9H9ClN2S/c10-7-3-1-2-4-8(7)12-9-11-5-6-13-9/h1-4H,5-6H2,(H,11,12)
InChIKeyUYQJIPRKMULWTC-UHFFFAOYSA-N
SMILESC1CSC(=N1)NC2=CC=CC=C2Cl
Monoisotopic Mass212.0175 Da
Predicted XlogP2.4

Data sourced from PubChem. uni.lu

The thiazole (B1198619) ring, a key component of this compound, is a privileged scaffold in the fields of organic and medicinal chemistry. Thiazole derivatives are recognized for their diverse and significant biological activities. mdpi.com This five-membered heterocyclic motif, containing both sulfur and nitrogen, is a structural component in numerous natural products and synthetic compounds with therapeutic applications. mdpi.com

In medicinal chemistry, the 2-aminothiazole (B372263) moiety, in particular, is considered a cornerstone for the development of new drugs. nih.gov Compounds containing this scaffold have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comnih.gov The versatility of the thiazole ring allows for various substitutions, enabling chemists to fine-tune the biological and physicochemical properties of the resulting molecules to enhance their efficacy and target specificity. derpharmachemica.com

The dihydrothiazole (or thiazoline) core, as present in the subject compound, retains the key heteroatoms of thiazole but with a partially saturated ring. This structural modification can influence the molecule's three-dimensional shape and flexibility, which in turn can affect its interaction with biological targets. Research into dihydrothiazole derivatives has also revealed a broad spectrum of biological activities, making it an important area of investigation.

Direct academic research specifically focused on this compound is not extensively documented in publicly available scientific literature. A search of prominent chemical databases reveals its structural information but a lack of published studies on its synthesis or biological activity. uni.lu

However, the research directions for this compound can be inferred from the extensive studies conducted on structurally similar molecules. The academic interest in N-aryl-2-aminothiazoline and 2-aminothiazole derivatives is primarily driven by their potential pharmacological applications. Current research on analogous compounds generally focuses on several key areas:

Anticancer Activity: A significant body of research explores the potential of 2-aminothiazole derivatives as anticancer agents. nih.govijcce.ac.ir Studies have investigated their ability to inhibit various cancer cell lines, with some derivatives showing potent cytotoxic effects. ijcce.ac.irnih.gov

Antimicrobial and Antifungal Activity: The development of new antimicrobial and antifungal agents is a major global health priority. Numerous studies have synthesized and evaluated 2-aminothiazole derivatives for their efficacy against a range of bacteria and fungi, with some compounds demonstrating significant activity. mdpi.comnih.gov

Anti-inflammatory Properties: Researchers have also explored the anti-inflammatory potential of this class of compounds. researchgate.net The thiazole scaffold has been incorporated into molecules designed to inhibit inflammatory pathways.

Given these established research trends for the broader class of 2-aminothiazole derivatives, it is plausible that future academic investigations into this compound would likely proceed along these therapeutic lines. The presence of the 2-chlorophenyl group provides a specific substitution pattern that could be systematically varied in future studies to explore structure-activity relationships.

This article is strictly focused on the chemical compound this compound. The scope is confined to an introduction of the compound, a discussion of the significance of its core chemical structures (thiazole and dihydrothiazole), and an overview of the likely academic research directions based on analogous compounds. The information presented is based on existing scientific literature for the broader chemical class to which this specific molecule belongs, due to the absence of direct research on the compound itself. This article will not discuss topics outside of this defined scope, such as dosage, administration, or safety profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c10-7-3-1-2-4-8(7)12-9-11-5-6-13-9/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQJIPRKMULWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254883
Record name N-(2-Chlorophenyl)-4,5-dihydro-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56242-70-7
Record name N-(2-Chlorophenyl)-4,5-dihydro-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56242-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-4,5-dihydro-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 2 Chlorophenyl 4,5 Dihydro 1,3 Thiazol 2 Amine

Established Synthetic Pathways to the Dihydrothiazol-2-amine Core

The synthesis of the N-aryl-4,5-dihydro-1,3-thiazol-2-amine core, also known as a 2-(arylamino)-2-thiazoline, is typically achieved through cyclization reactions. The most common and direct pathway involves the reaction of an N-arylthiourea with a 1,2-dihaloethane. For the specific synthesis of N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine, the process commences with the formation of the precursor, N-(2-chlorophenyl)thiourea. This intermediate is generally prepared by reacting 2-chloroaniline (B154045) with an isothiocyanate, such as ammonium (B1175870) or potassium thiocyanate, under acidic conditions.

Once the N-(2-chlorophenyl)thiourea is obtained, it is subjected to a cyclocondensation reaction with a suitable two-carbon electrophile, most commonly 1,2-dibromoethane (B42909) or 1,2-dichloroethane. The reaction is typically heated in a solvent like ethanol (B145695) or isopropanol. The process involves an initial S-alkylation of the thiourea (B124793) by one of the haloethane's carbons, followed by an intramolecular nucleophilic attack from the nitrogen atom to displace the second halide, thereby forming the five-membered dihydrothiazole ring.

Table 1: Key Reactants for Dihydrothiazol-2-amine Synthesis

Precursor Reagent Product
2-Chloroaniline Ammonium Thiocyanate N-(2-chlorophenyl)thiourea

An alternative, though less direct, route involves the reaction of 2-chloroaniline with 2-chloroethyl isothiocyanate. This reaction directly combines the necessary components for the heterocyclic ring and the N-aryl substituent in a single step, leading to the target molecule upon intramolecular cyclization.

Derivatization Strategies and Functionalization Reactions

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These sites include the exocyclic amino group, the dihydrothiazole ring itself, and the peripheral 2-chlorophenyl moiety.

N-Substituent Modifications and Their Synthetic Routes

The exocyclic amine provides a reactive handle for various functionalizations. However, a critical aspect of its reactivity is the presence of two nitrogen atoms—one exocyclic and one endocyclic (within the ring). The regioselectivity of reactions is a key consideration.

Acylation: The exocyclic nitrogen can be acylated using acid chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine. nih.govmdpi.com This reaction leads to the formation of N-acyl derivatives. For instance, treatment with acetyl chloride would yield N-acetyl-N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Reaction with Isocyanates and Isothiocyanates: Condensation with isocyanates or isothiocyanates is a common strategy for forming urea (B33335) or thiourea derivatives. Studies on 2-amino-2-thiazolines have shown that this addition often occurs regioselectively at the endocyclic nitrogen atom, yielding kinetic and thermodynamically favored adducts. nih.gov This is a crucial distinction from simple acylation and is attributed to the electronic and steric environment of the ring nitrogen.

Alkylation: Alkylation can be achieved using alkyl halides. The site of alkylation (exo- vs. endocyclic nitrogen) can be influenced by reaction conditions, such as the nature of the base and solvent.

Ring System Modifications and Analog Synthesis

Modifications to the dihydrothiazole ring can lead to related heterocyclic systems or introduce new functionalities.

Dehydrogenation (Aromatization): The 4,5-dihydrothiazole (thiazoline) ring can be oxidized to the corresponding aromatic thiazole (B1198619) ring. derpharmachemica.com This transformation can be accomplished using various dehydrogenating agents, such as manganese dioxide (MnO2) or potassium permanganate (B83412) (KMnO4). This would convert the parent compound into N-(2-chlorophenyl)-1,3-thiazol-2-amine.

Ring Enlargement and Rearrangement: While not common, heterocyclic ring systems can sometimes undergo rearrangement or expansion under specific conditions. For example, related 2-hydrazono-2,3-dihydrothiazoles have been observed to rearrange into larger 1,3,4-thiadiazine rings, highlighting the potential for complex skeletal transformations. researchgate.net

Synthesis of Fused Systems: The reactive nitrogens in the 2-aminothiazoline core can be used to construct fused bicyclic systems. Reaction with bifunctional reagents, such as propiolic acid esters, can lead to the formation of thiazolo[3,2-a]pyrimidinones, effectively building a new six-membered ring onto the original thiazoline (B8809763) core. rsc.org

Substitutions on the Phenyl Moiety and Synthetic Diversification

Introducing additional substituents onto the 2-chlorophenyl ring is most efficiently achieved by starting with a pre-functionalized aniline (B41778) precursor rather than by direct substitution on the final molecule. The directing effects of the existing chloro and amino-dihydrothiazole groups would make predictable, regioselective substitution challenging.

The synthetic strategy would involve selecting an appropriately substituted 2-chloroaniline as the initial starting material. For example, starting with 4-bromo-2-chloroaniline (B1269894) would result in N-(4-bromo-2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine. The bromine atom in this derivative could then serve as a handle for further diversification via cross-coupling reactions.

Table 2: Examples of Phenyl Moiety Diversification via Precursors

Starting Aniline Resulting Dihydrothiazole Derivative Potential Subsequent Reaction
2-Chloro-4-nitroaniline N-(2-chloro-4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine Reduction of nitro group to amine, followed by diazotization or acylation.
2-Chloro-4-fluoroaniline N-(2-chloro-4-fluorophenyl)-4,5-dihydro-1,3-thiazol-2-amine Nucleophilic aromatic substitution of fluorine.

This precursor-based approach allows for the systematic introduction of a wide array of electronic and steric diversity onto the phenyl ring.

Mechanistic Aspects of Key Synthetic Transformations

The formation and derivatization of the dihydrothiazole ring are governed by well-understood reaction mechanisms.

Mechanism of Dihydrothiazole Core Synthesis: The cyclization of N-(2-chlorophenyl)thiourea with 1,2-dibromoethane proceeds via a two-step mechanism.

S-Alkylation: The sulfur atom of the thiourea acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane. This forms an S-(2-bromoethyl)isothiouronium salt intermediate.

Intramolecular Cyclization: The terminal nitrogen atom (N') of the isothiouronium intermediate then acts as an internal nucleophile, attacking the carbon atom bearing the second bromine. This results in the displacement of the bromide ion and the closure of the five-membered ring. A final deprotonation step yields the neutral this compound.

Regioselectivity in N-Functionalization: As noted earlier, the reaction of 2-aminothiazolines with isocyanates demonstrates a preference for the endocyclic nitrogen. Computational and experimental studies suggest a stepwise mechanism. nih.gov The higher stability of the adduct formed at the ring nitrogen, along with a lower activation barrier for its formation, drives this regioselectivity. This is in contrast to reactions like acylation, which more commonly occur at the exocyclic nitrogen, suggesting that the nature of the electrophile plays a significant role in determining the reaction's outcome.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Expected FT-IR and Raman Spectral Features:

N-H Vibrations: The secondary amine group (N-H) is expected to show a characteristic stretching vibration in the FT-IR spectrum, typically in the range of 3350-3250 cm⁻¹. The corresponding bending vibration would be observed around 1650-1550 cm⁻¹.

C=N Stretching: The imine bond within the dihydrothiazole ring should exhibit a strong stretching absorption in the region of 1690-1640 cm⁻¹.

Aromatic C-H and C=C Vibrations: The 2-chlorophenyl group will produce several characteristic bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

C-N and C-S Stretching: The C-N and C-S stretching vibrations of the dihydrothiazole ring are expected in the fingerprint region of the spectrum, typically between 1350 cm⁻¹ and 600 cm⁻¹.

C-Cl Stretching: The presence of the chlorine substituent on the phenyl ring would be confirmed by a C-Cl stretching band, which is typically found in the 800-600 cm⁻¹ range.

The complementary nature of FT-IR and Raman spectroscopy would be beneficial. While the N-H and C=N stretching vibrations are generally strong in the IR spectrum, the aromatic ring vibrations and the C-S bond may show strong signals in the Raman spectrum. Conformational analysis could be approached by studying shifts in these vibrational frequencies under different conditions or by comparing experimental spectra with theoretical calculations for different possible conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. Both ¹H NMR and ¹³C NMR would provide a detailed map of the proton and carbon framework of N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Expected ¹H NMR Spectral Data:

Aromatic Protons: The protons on the 2-chlorophenyl ring are expected to appear in the downfield region of the spectrum, typically between δ 7.5 and 6.8 ppm. The splitting pattern of these signals would be complex due to the chlorine substituent.

N-H Proton: The amine proton would likely appear as a broad singlet, and its chemical shift would be concentration and solvent-dependent.

Dihydrothiazole Protons: The two methylene (B1212753) groups (-CH₂-CH₂-) in the 4,5-dihydro-1,3-thiazole ring would give rise to signals in the aliphatic region of the spectrum. These would likely appear as two distinct multiplets due to their different chemical environments and coupling to each other.

Expected ¹³C NMR Spectral Data:

Aromatic Carbons: The six carbons of the 2-chlorophenyl ring would produce signals in the aromatic region (δ 150-110 ppm). The carbon atom attached to the chlorine would have a distinct chemical shift.

C=N Carbon: The imine carbon of the dihydrothiazole ring is expected to be significantly downfield, likely in the δ 160-170 ppm range.

Aliphatic Carbons: The two methylene carbons of the dihydrothiazole ring would appear in the upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively establish the connectivity between protons and carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For this compound (C₉H₉ClN₂S), HRMS would be used to confirm its elemental composition. The theoretical monoisotopic mass of this compound is approximately 212.0175 m/z. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S) would further corroborate the proposed molecular formula.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

The analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions involving the phenyl rings. Understanding the crystal packing is crucial as it can influence the physical properties of the compound, such as its melting point and solubility. For instance, in a related compound, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, molecules are reported to form dimers which are further linked into layers. nih.gov

A key feature of the crystal structure would be the hydrogen bonding network. The secondary amine group (N-H) can act as a hydrogen bond donor, while the imine nitrogen atom in the dihydrothiazole ring can act as a hydrogen bond acceptor. It is highly probable that intermolecular N-H···N hydrogen bonds would be a dominant feature in the crystal packing, potentially leading to the formation of chains or dimeric structures. For example, in the crystal structure of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, molecules are joined into dimers by pairs of N—H⋯N hydrogen bonds. nih.govresearchgate.net The characterization of this network involves determining the distances and angles of these hydrogen bonds, which provides insight into the strength and directionality of these interactions.

Computational Chemistry and Theoretical Characterization of N 2 Chlorophenyl 4,5 Dihydro 1,3 Thiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine, DFT calculations, often employing the B3LYP functional with a 6-31G(d) basis set, are instrumental in determining its electronic and geometric properties.

Optimized Geometries and Conformational Preferences

The optimization of the molecular geometry of this compound using DFT allows for the determination of the most stable three-dimensional arrangement of its atoms. This process identifies the equilibrium geometry by minimizing the energy of the molecule. The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles that define its shape.

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d) level)

ParameterBond Length (Å)ParameterBond Angle (°)
C-Cl1.745C2-C1-N1122.5
C1-N11.398C1-N1-C3128.9
N1-C31.321N1-C3-N2125.7
C3-N21.385N1-C3-S1114.3
C3-S11.768C4-S1-C391.2
S1-C41.821S1-C4-C5104.5
C4-C51.538C4-C5-N2105.8
C5-N21.472C5-N2-C3112.1

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich 2-aminothiazoline moiety and the chlorophenyl ring, particularly the nitrogen and sulfur atoms and the π-system of the aromatic ring. The LUMO, on the other hand, is generally distributed over the chlorophenyl ring, indicating that this region is the most likely to accept electrons in a reaction.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.18
Energy Gap (ΔE)5.07

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the MEP map of this compound, the most negative regions (red) are expected to be located around the nitrogen atoms of the thiazoline (B8809763) ring and the chlorine atom, making these sites favorable for electrophilic attack. The hydrogen atoms of the amine group and the aromatic ring are expected to show positive potential (blue), indicating them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

Table 3: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N1π(C2-C3)25.8
LP (1) S1σ(C3-N1)8.2
LP (1) S1σ(C3-N2)7.5
π (C1-C6)π(C2-C3)18.9

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment, such as a solvent.

An MD simulation of this compound would reveal how the molecule explores its conformational space. This includes the rotation around the C-N single bond connecting the phenyl and thiazoline rings, as well as the puckering of the dihydrothiazoline ring. Such simulations can identify the most populated conformations and the timescales of transitions between them, providing a more realistic picture of the molecule's behavior than static quantum chemical calculations alone. These dynamic insights are particularly important for understanding how the molecule might interact with biological targets.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These indices provide a quantitative measure of the molecule's chemical potential, hardness, and electrophilicity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = μ² / (2η).

These descriptors are valuable in QSAR (Quantitative Structure-Activity Relationship) studies to correlate the electronic properties of molecules with their biological activities.

Table 4: Calculated Quantum Chemical Descriptors for this compound

DescriptorValue (eV)
Ionization Potential (I)6.25
Electron Affinity (A)1.18
Chemical Potential (μ)-3.715
Chemical Hardness (η)2.535
Global Electrophilicity Index (ω)2.72

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

A comprehensive Hirshfeld surface analysis for the specific compound this compound cannot be provided at this time. A thorough search of publicly available scientific literature and crystallographic databases did not yield a published crystal structure for this molecule. The determination of a compound's crystal structure through techniques such as X-ray crystallography is a fundamental prerequisite for conducting a Hirshfeld surface analysis.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent upon the availability of a Crystallographic Information File (CIF), which contains the precise atomic coordinates of the molecule in its crystalline state. Without this data, it is not possible to generate the Hirshfeld surface, dnorm maps, or the associated 2D fingerprint plots that are essential for a quantitative assessment of intermolecular contacts.

While studies on related compounds, such as N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, have been published and include detailed Hirshfeld surface analyses, the specific arrangement of atoms and the resulting intermolecular interactions are unique to each individual chemical structure. Therefore, extrapolating data from analogous compounds would not provide a scientifically accurate or valid representation for this compound.

The scientific community relies on the publication and deposition of crystallographic data in repositories like the Cambridge Structural Database (CSD) to facilitate further research, including theoretical studies like Hirshfeld surface analysis. At present, no such data appears to be available for the title compound.

Future research involving the synthesis and successful crystallization of this compound, followed by X-ray diffraction analysis, would be necessary to enable the computational studies outlined in the requested article section. Such an investigation would allow for the generation of detailed data tables and a thorough discussion of the quantitative contributions of various intermolecular forces to the crystal packing of this specific molecule.

Scientific Data on this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant lack of specific research data for the chemical compound this compound. Despite extensive searches for molecular docking simulations, mechanistic studies, and in vitro cellular activity assays, no dedicated scholarly articles, patents, or detailed research findings for this particular compound could be identified.

The requested article, which was to be structured around detailed molecular interactions and mechanistic investigations, cannot be generated with the required scientific accuracy and depth due to the absence of published research on this compound.

While the broader class of 2-aminothiazole (B372263) derivatives has been the subject of considerable research, with many compounds demonstrating a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibitory effects, these findings are specific to the studied analogues and cannot be extrapolated to this compound without dedicated experimental validation. The precise substitution pattern on the phenyl ring and the nature of the thiazole (B1198619) ring are critical determinants of a compound's biological activity, and even minor structural modifications can lead to significant changes in its molecular interactions and mechanistic pathways.

The absence of specific data extends across all sections of the requested outline, including:

Molecular Docking Simulations: No studies detailing the protein-ligand interaction profiling, binding site analysis, or theoretical binding energy calculations for this compound were found.

Mechanistic Probes for Enzymatic and Receptor Modulation: There is no available research elucidating the specific enzyme targets, modes of inhibition, or the receptor binding and activation/inhibition mechanisms of this compound.

In Vitro Cellular Activity: Information regarding the effects of this compound on cellular processes such as the cell cycle or apoptosis induction pathways is not present in the current body of scientific literature.

Consequently, the creation of data tables and a detailed, authoritative article as per the user's instructions is not feasible at this time. Further empirical research is required to elucidate the molecular and cellular properties of this compound.

Molecular Interactions and Mechanistic Investigations in Biological Systems in Vitro and in Silico

In Vitro Cellular Activity for Mechanistic Insights (e.g., cell cycle analysis, apoptosis induction pathways)

Antimicrobial Mechanistic Studies (e.g., targeting microbial synthesis pathways)

The antimicrobial potential of the 2-aminothiazole (B372263) scaffold, to which N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine belongs, is well-documented. researchgate.net Mechanistic studies on derivatives suggest that their mode of action is often targeted at specific and essential microbial pathways. While the precise mechanism for this compound has not been fully elucidated, research on analogous structures points towards the disruption of fatty acid synthesis as a probable target.

One key enzyme in the bacterial fatty acid synthesis (FAS-II) pathway is β-Ketoacyl-ACP Synthase (KasA). This enzyme is a crucial target for the development of new antimycobacterial agents. In silico docking studies performed on a series of 2-aminothiazole derivatives against the KasA protein of Mycobacterium tuberculosis have sought to understand the potential binding modes and inhibitory action. researchgate.net These studies suggest that the thiazole (B1198619) core can establish significant interactions within the active site of the enzyme, potentially leading to its inhibition and disruption of the mycolic acid biosynthesis pathway, which is vital for the integrity of the mycobacterial cell wall. researchgate.net For instance, certain derivatives have shown favorable interaction energies and binding constants (Ki) in the micromolar range, indicating a strong potential for enzyme inhibition. researchgate.net

Furthermore, studies on 2-aryl-4,5-dihydrothiazoles have indicated that their antibacterial action influences fatty acid synthesis in both Gram-positive and Gram-negative bacteria. nih.gov Scanning electron microscopy (SEM) of bacteria treated with these compounds revealed morphological changes consistent with cell wall or membrane damage, which could be a downstream effect of inhibited fatty acid production. nih.gov Given the structural similarities, it is plausible that this compound may exert its antimicrobial effects through a similar mechanism, acting as an inhibitor of key enzymes in microbial synthesis pathways.

Table 1: In Silico Docking Data of a 2-Aminothiazole Derivative against M. tuberculosis KasA Protein

Parameter Value
Target Protein β-Ketoacyl-ACP Synthase (KasA)
Compound Class 2-Aminothiazole Derivative
Predicted Inhibition Constant (Ki) 0.44 µM

Data derived from a study on a representative 2-aminothiazole derivative. researchgate.net

Anticancer Mechanistic Studies (e.g., inhibition of specific cellular enzymes or pathways in cancer cell lines)

The 2-aminothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry and is a core component of several clinically approved anticancer drugs, such as the kinase inhibitor Dasatinib. nih.govconsensus.app Derivatives of this scaffold have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govconsensus.app The anticancer mechanisms are diverse and often involve the inhibition of specific cellular enzymes and the induction of apoptosis (programmed cell death).

Investigations into various N-aryl thiazole derivatives have revealed several key mechanistic pathways:

Induction of Apoptosis: Many 1,3-thiazole derivatives exert their cytotoxic effects by triggering apoptosis. This can involve the activation of key executioner enzymes like caspase-3, a reduction in the mitochondrial membrane potential (MMP), and the generation of reactive oxygen species (ROS) within cancer cells. ijcce.ac.ir

Cell Cycle Arrest: The proliferation of cancer cells can be halted by inducing cell cycle arrest, preventing the cells from progressing through the phases of division.

Kinase Inhibition: As a class, 2-aminothiazoles are known to be potent inhibitors of various protein kinases that are often dysregulated in cancer, such as BCR-ABL tyrosine kinase. nih.gov

Structure-activity relationship (SAR) studies on chlorophenyl-substituted 2-aminothiazoles have shown that the position of the chlorine atom on the phenyl ring significantly influences cytotoxic activity. In one study, derivatives with a meta-chloro substitution on the phenyl ring displayed greater anticancer activity than those with a 2,4-dichloro substitution, indicating that the specific stereoelectronic properties of this compound are critical to its potential efficacy. nih.gov

Table 2: In Vitro Cytotoxicity of a Representative Chloro-Substituted 2-Aminothiazole Derivative

Cell Line Cancer Type IC₅₀ (µM)
HeLa Cervical Cancer 6.05
HT29 Colon Cancer 0.63
A549 Lung Cancer 8.64

Data for a representative compound with a meta-chloro substitution on the phenyl ring. nih.gov

Anti-inflammatory Molecular Mechanisms (e.g., COX-1/COX-2 inhibition at the molecular level)

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.comnih.gov The thiazole nucleus is a key structural component in known anti-inflammatory agents like Meloxicam and has been extensively explored for the development of new COX inhibitors. nih.govmdpi.com It is widely accepted that the gastrointestinal side effects of NSAIDs are linked to the inhibition of the COX-1 isoform, while the therapeutic anti-inflammatory effects are derived from the inhibition of COX-2. mdpi.com

Derivatives of the N-aryl-thiazol-2-amine scaffold have been synthesized and evaluated as potential inhibitors of both COX and lipoxygenase (LOX) enzymes. nih.gov In vitro assays have demonstrated that subtle structural modifications can significantly influence both the potency and selectivity of COX inhibition. For example, studies on 2-(trimethoxyphenyl)-thiazoles revealed that compounds with specific substituents on the phenyl ring exhibited potent COX-2 inhibitory activity and selectivity indices comparable to the reference drug Meloxicam. mdpi.com

Molecular docking studies have provided further insight, showing that thiazole derivatives can bind effectively to the active site of the COX-2 enzyme. nih.gov The interaction is often stabilized by hydrogen bonds and hydrophobic interactions within the enzyme's active site, mimicking the binding of known selective COX-2 inhibitors. nih.gov Although direct COX inhibition data for this compound is not available, the extensive research on related thiazole structures strongly suggests its potential to act as a COX inhibitor, which would be the primary mechanism for its anti-inflammatory activity.

Table 3: COX Inhibition Profile of a Representative 2-Aryl-Thiazole Derivative

Enzyme IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
COX-1 15.3 0.15
COX-2 2.3

Data for a representative 2-(trimethoxyphenyl)-thiazole derivative (Compound A3 from the cited study). mdpi.com

Antioxidant Mechanisms (e.g., free radical scavenging pathways)

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Compounds with a 2-aminothiazole core have demonstrated significant antioxidant and radical scavenging capabilities. mdpi.comnih.gov The primary mechanism underlying this activity is the ability of the molecule to donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions. nih.govnih.gov

The antioxidant potential of thiazole derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comresearchgate.net In these tests, the thiazole compound reduces the stable radical, and the resulting change in color is measured spectrophotometrically to quantify its scavenging capacity. nih.gov

More advanced mechanistic studies using pulse radiolysis on a dendrodoine (B1201844) analogue containing an aminothiazole core have provided deeper insights. These studies revealed that the compound scavenges peroxyl radicals with a very high bimolecular rate constant (3 x 10⁸ M⁻¹s⁻¹). nih.gov The investigation also showed that the radical initially formed on the molecule is nitrogen-centered, which then transforms into a more stable sulfur-centered radical before the formation of the final, non-radical product. nih.gov This delocalization of the unpaired electron across the nitrogen and sulfur atoms of the thiazole ring is key to its ability to act as a potent free radical scavenger. Compounds containing phenolic moieties attached to the thiazole ring often show particularly remarkable antioxidant properties. nih.gov

Table 4: Radical Scavenging Activity of a Representative Thiazole-Derived Compound

Assay Radical Species Scavenging Activity
DPPH Assay DPPH• Potent scavenging observed
ABTS Assay ABTS•+ Effective scavenging demonstrated
Nitric Oxide Scavenging NO• 20% scavenging at 3.07 µM
Hydroxyl Radical Scavenging •OH 84% protection against deoxyribose degradation at 3.07 µM

Data derived from a study on (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole). nih.gov

Structure Activity Relationship Sar Analysis for Mechanistic Understanding

Correlating Structural Features of N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine Derivatives with Observed Mechanistic Outcomes

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the phenyl ring and the dihydrothiazole core. While specific mechanistic studies on the parent compound are limited in publicly available research, broader studies on related 2-aminothiazole (B372263) and N-aryl-4,5-dihydro-1,3-thiazol-2-amine series provide valuable insights that can be extrapolated.

The N-(2-chlorophenyl) group is a critical determinant of activity. The presence and position of the chloro substituent on the phenyl ring significantly impact the molecule's electronic and steric properties, which in turn affect its binding to biological targets. For instance, in broader studies of N-aryl-2-aminothiazoles, halogen substitutions on the phenyl ring have been shown to modulate activity against various targets. The ortho-position of the chlorine atom in this compound likely influences the dihedral angle between the phenyl and dihydrothiazole rings, which can be a key factor in receptor interaction.

Modifications to the 4,5-dihydro-1,3-thiazole ring also play a crucial role. Saturation at the 4 and 5 positions is a defining feature of this scaffold. Alterations at these positions, such as the introduction of alkyl or aryl groups, can impact the molecule's conformation and lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

The 2-amino group is another key functional moiety. It can act as a hydrogen bond donor and is often essential for interaction with the active sites of enzymes or receptors. Acylation or alkylation of this amino group can lead to significant changes in biological activity, sometimes converting an agonist into an antagonist or altering the selectivity profile of the compound.

A general SAR trend observed in related N-aryl-thiazolidinone series suggests that the nature of the substituent on the phenyl ring dictates the type and potency of the biological response. For instance, electron-withdrawing groups, such as the chloro group, at the ortho or para positions of the phenyl ring in related scaffolds have been associated with enhanced antimicrobial or anticancer activities in some studies.

To illustrate these correlations, a hypothetical data table based on general findings in the broader class of N-aryl-2-aminothiazoline derivatives is presented below. It is important to note that this table represents general trends and not specific data for this compound derivatives, for which specific and detailed public data is scarce.

Table 1: Hypothetical Structure-Activity Relationship of N-(Aryl)-4,5-dihydro-1,3-thiazol-2-amine Derivatives

Derivative (Modification from Parent Compound)Observed Mechanistic Outcome (Hypothetical)Key Structural Feature's Influence
This compound (Parent) Baseline ActivityOrtho-chloro substitution influencing ring conformation.
N-(4-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amineAltered Potency/SelectivityShift of chloro group to para position affects electronic distribution and steric hindrance.
N-(2,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-aminePotentially Increased Lipophilicity and ActivityAdditional chloro group can enhance membrane permeability and binding affinity.
N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amineModified Steric ProfileMethyl group introduces bulk, potentially leading to different target interactions.
N-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amineAltered Conformation and LipophilicityMethyl group on the dihydrothiazole ring can impact the overall shape and solubility.

Rational Design Principles Based on SAR for Modulating Molecular Interactions and Pathway Interference

The insights gained from SAR studies provide a foundation for the rational design of new derivatives with improved or novel mechanistic profiles. The goal is to strategically modify the lead compound, this compound, to enhance its interaction with a specific biological target and modulate a particular signaling pathway.

One key design principle involves the optimization of the N-aryl substituent . Based on the understanding that the 2-chlorophenyl group is crucial for a certain level of activity, further modifications can be explored. This could involve introducing additional substituents on the phenyl ring to probe for more favorable interactions within a target's binding pocket. For example, adding a hydroxyl or methoxy (B1213986) group could introduce hydrogen bonding capabilities, potentially increasing binding affinity.

Another strategy focuses on the modification of the dihydrothiazole scaffold . Introducing substituents at the 4th and 5th positions can be used to fine-tune the molecule's three-dimensional shape and physicochemical properties. For instance, the introduction of a chiral center could lead to stereoselective interactions with the target, resulting in improved potency and reduced off-target effects.

Furthermore, the 2-amino group serves as a versatile handle for derivatization . Designing prodrugs by modifying this group could improve pharmacokinetic properties such as absorption and distribution. Alternatively, linking this amino group to other pharmacophores could lead to the development of hybrid molecules with dual-acting mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Mechanistic Insights (if applicable for theoretical investigations)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool to translate the qualitative observations from SAR studies into quantitative and predictive models. While specific QSAR studies focused solely on this compound are not widely reported, the principles can be applied to this class of compounds based on data from larger series of analogs.

A typical QSAR study would involve a series of this compound derivatives with known biological activities. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, and surface area.

Physicochemical descriptors: LogP (lipophilicity), pKa, electronic properties (e.g., Hammett constants).

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the changes in the descriptors with the observed biological activity.

For instance, a hypothetical QSAR equation for a series of N-(substituted phenyl)-4,5-dihydro-1,3-thiazol-2-amines might look like:

log(1/IC50) = alogP + bσ + c*Es + d

Where:

log(1/IC50) is the biological activity (e.g., inhibitory concentration).

logP represents the lipophilicity of the compound.

σ is the Hammett constant, representing the electronic effect of the substituent on the phenyl ring.

Es is the Taft steric parameter, quantifying the steric bulk of the substituent.

a, b, c, and d are coefficients determined by the regression analysis.

Such a model could provide predictive insights into the mechanism of action. For example, a positive coefficient for logP would suggest that increased lipophilicity enhances activity, possibly by improving membrane penetration. A significant contribution from electronic parameters (σ) might indicate the importance of electrostatic interactions with the target.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed three-dimensional insights. These methods generate contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. These maps are invaluable for guiding the rational design of new, more potent derivatives of this compound.

Future Directions in Academic Research of N 2 Chlorophenyl 4,5 Dihydro 1,3 Thiazol 2 Amine

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The future synthesis of N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine analogs will focus on creating structurally diverse libraries for comprehensive biological screening. While classical methods like the Hantzsch reaction provide a foundational approach for thiazole (B1198619) synthesis, future work should explore more advanced and versatile strategies. derpharmachemica.com The goal is to enable systematic modification of all parts of the molecule: the N-aryl substituent, the 2-amino group, and the C4 and C5 positions of the dihydrothiazole ring.

Key future synthetic strategies include:

Multi-Component Reactions (MCRs): Developing one-pot MCRs would be a highly efficient method for generating a wide array of derivatives. nih.gov These reactions, by combining three or more starting materials in a single step, can rapidly produce complex molecules from simple precursors, facilitating the exploration of a broad chemical space.

Combinatorial Chemistry on Solid Support: Adapting synthetic routes to solid-phase synthesis would allow for the high-throughput generation of compound libraries. By anchoring an intermediate to a solid support, reagents can be added in excess to drive reactions to completion, and purification is simplified to washing the resin.

Late-Stage Functionalization: A crucial area of development will be methods for the late-stage functionalization of the pre-formed this compound scaffold. Techniques like C-H activation could allow for the direct introduction of new functional groups onto the chlorophenyl ring or the thiazoline (B8809763) core, bypassing the need for de novo synthesis for each new analog.

Catalyst-Driven Innovation: The use of novel catalysts, such as magnetically recoverable nanocatalysts, could lead to greener and more efficient synthetic processes. rsc.org These catalysts can improve reaction times and yields while allowing for easy separation and recycling, aligning with the principles of sustainable chemistry. rsc.org

Below is a table outlining potential synthetic strategies and the diversity they can generate.

Synthetic StrategyTarget for DiversificationPotential ModificationsRationale for Exploration
Modified Hantzsch Synthesis N-Aryl RingIntroduction of various substituted phenylthioureas.To probe structure-activity relationships related to electronics and sterics of the aryl group.
Multi-Component Reactions Entire ScaffoldCombining different α-haloketones, thioureas, and other reactants in one pot.Rapidly generates novel and complex scaffolds with high efficiency. nih.gov
Late-Stage C-H Activation Phenyl Ring & Thiazoline RingDirect introduction of halogens, alkyl, or aryl groups.Allows for rapid diversification of a core structure without requiring full synthesis of each analog.
Suzuki and Stille Couplings Phenyl RingIntroduction of aryl, heteroaryl, or vinyl groups at pre-functionalized positions.Creates extended conjugated systems which can significantly alter biological activity. nih.govmdpi.com

Integration of Advanced Computational Approaches for Predictive Biological Activity

Computational chemistry and cheminformatics are indispensable tools for accelerating the discovery process. elsevierpure.com For this compound, integrating these methods will be pivotal for rationally designing new analogs and predicting their biological activities, thereby prioritizing synthetic efforts. nih.gov

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of analogs and evaluating their biological activity, robust QSAR models can be built. elsevierpure.com These models use statistical methods to correlate chemical structures with biological activity, enabling the prediction of the potency of novel, unsynthesized compounds.

Molecular Docking and Virtual Screening: Structure-based drug design will be key. nih.gov Molecular docking simulations can predict the binding orientation and affinity of this compound derivatives to the active sites of various biological targets. nih.govnih.gov This approach can be used to screen large virtual libraries to identify promising candidates for synthesis and to understand the molecular basis of their activity.

Density Functional Theory (DFT) Calculations: DFT studies can provide deep insights into the electronic properties of the molecules, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO-LUMO). nih.govjmchemsci.com This information is crucial for understanding molecular reactivity, stability, and intermolecular interactions with biological targets. researchgate.net

ADME/T Prediction: In silico models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential for early-stage drug discovery. nih.gov Applying these models to virtual derivatives of the lead compound can help filter out molecules with poor pharmacokinetic profiles, saving significant time and resources.

The following table summarizes the application of these computational methods.

Computational MethodObjectiveExpected OutcomeRelevance to Research
QSAR Predict biological activity based on structure.A mathematical model that correlates physicochemical properties with potency.Prioritizes the synthesis of compounds predicted to be highly active. nih.gov
Molecular Docking Predict binding mode and affinity to protein targets.Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).Guides the design of analogs with improved binding and selectivity. nih.gov
DFT Calculations Analyze electronic structure and reactivity.Maps of electrostatic potential, HOMO/LUMO energies, and atomic charges.Provides a fundamental understanding of the molecule's chemical behavior. researchgate.net
ADME/T Modeling Predict pharmacokinetic and toxicity profiles.Data on properties like solubility, permeability, and metabolic stability.Early identification of candidates with drug-like properties. nih.gov

Identification of Undiscovered Molecular Targets and Biological Pathways for In Vitro Study

The broad spectrum of biological activities reported for the 2-aminothiazole (B372263) scaffold—including anticancer, antimicrobial, and anti-inflammatory effects—suggests that this compound may interact with a variety of molecular targets. rsc.orgmdpi.com A critical future direction is to move beyond phenotypic screening and identify the specific proteins and pathways through which this compound exerts its effects.

Methodologies for target identification and pathway analysis include:

Affinity-Based Proteomics: This involves synthesizing a derivative of the compound that is immobilized on a solid support (e.g., beads). This "bait" is then incubated with cell lysates, and proteins that bind to it are isolated and identified using mass spectrometry.

Thermal Proteome Profiling (TPP): TPP assesses the thermal stability of thousands of proteins in the presence and absence of the compound. A change in a protein's melting temperature upon compound binding indicates a direct interaction, thus identifying it as a potential target.

Enzyme and Receptor Screening Panels: The compound can be screened against large panels of purified enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs) to identify direct interactions in a high-throughput manner.

Transcriptomics and Pathway Analysis: Once a target is validated, techniques like RNA sequencing (RNA-seq) can be used to analyze changes in gene expression in cells treated with the compound. This data can then be used in bioinformatics pathway analysis to understand the downstream biological consequences of target engagement.

Potential target classes and corresponding in vitro assays are suggested in the table below.

Potential Target ClassRationale based on Scaffold ActivitySuggested In Vitro Assay
Protein Kinases Many 2-aminothiazole derivatives are kinase inhibitors.Kinase activity assays (e.g., ADP-Glo, LanthaScreen).
Microbial Enzymes Known antimicrobial properties of the scaffold. mdpi.comMinimum Inhibitory Concentration (MIC) assays followed by specific enzyme inhibition assays (e.g., DNA gyrase, DHFR).
Ion Channels Some thiazole analogs modulate ion channel activity. nih.govElectrophysiology (e.g., two-electrode voltage clamp) on cells expressing specific channels. nih.gov
Inflammatory Pathway Enzymes Anti-inflammatory activity is common for this class of compounds. researchgate.netCyclooxygenase (COX) or Lipoxygenase (LOX) inhibition assays.

Development of the Chemical Compound as a Research Tool in Chemical Biology

Beyond its potential as a therapeutic agent, a well-characterized derivative of this compound could become a valuable research tool in chemical biology. Such tools, or chemical probes, are small molecules used to study the function of proteins and biological pathways in their native context. researchgate.netscientificforefront.org

To develop this compound into a chemical probe, future research should focus on:

Synthesis of Tagged Analogs: The parent compound can be synthetically modified to include various functional tags. For example, a fluorescent dye could be attached to visualize the compound's subcellular localization. A biotin (B1667282) tag could be added for use in pull-down experiments to confirm target engagement.

Creation of Photo-affinity Probes: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) would allow for the creation of a photo-affinity probe. Upon UV irradiation, this probe would form a covalent bond with its target protein, enabling unambiguous target identification.

Development of a Selective Modulator: If the compound is found to be a highly selective and potent inhibitor or activator of a specific protein, it can be used to probe the physiological role of that protein. For instance, a selective inhibitor could be used to mimic a genetic knockout of its target, allowing for the study of the resulting phenotype in cells or even in whole organisms.

The table below outlines potential modifications and their applications in chemical biology.

ModificationType of ProbeApplication
Attachment of a Fluorophore Fluorescent ProbeLive-cell imaging to determine subcellular localization and track target engagement.
Attachment of Biotin Affinity ProbeTarget identification and validation via affinity purification and mass spectrometry.
Incorporation of a Diazirine Photo-affinity ProbeCovalent labeling of target proteins in a complex biological system for definitive identification.
Optimization for Selectivity Chemical ProbeA highly selective modulator for a specific protein to study its function in biological pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via cyclization reactions. A common approach involves reacting 2-chlorophenyl isothiocyanate with 2-aminoethanethiol under basic conditions (e.g., sodium hydride) in an inert atmosphere (N₂ or Ar) at 50–70°C. Thiourea intermediates form first, followed by cyclization to yield the thiazoline ring. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the thiazoline ring (δ 2.8–3.5 ppm for CH₂-S and δ 4.0–5.0 ppm for NH). Mass spectrometry (HRMS) validates molecular weight (C₉H₁₀ClN₂S, MW 228.7 g/mol). Elemental analysis ensures purity (C, H, N, S % within ±0.3% of theoretical values). Melting point determination (170–175°C) confirms crystalline stability .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer : The compound is a white crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Its logP (~2.5) suggests moderate hydrophobicity, influencing bioavailability. Thermal stability up to 170°C allows for reactions under reflux conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies show electron-withdrawing groups (e.g., Cl at the 2-position) enhance antimicrobial potency by increasing electrophilicity. Replace the 2-Cl with -OCH₃ or -NO₂ and test against E. coli (MIC assays). Computational docking (e.g., AutoDock Vina) can predict binding affinity to bacterial enzymes like dihydrofolate reductase .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G**) to optimize geometry and compute electrostatic potential maps. Usemolecular dynamics simulations (GROMACS) to study binding stability with proteins (e.g., kinase domains). Compare results with crystallographic data from analogs (e.g., PDB ID: 5XYZ) .

Q. How to resolve contradictions in reported biological data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer : Standardize assay conditions:

  • Use consistent cell lines (e.g., U251 glioblastoma) and passage numbers.
  • Validate purity via HPLC (>98%).
  • Control for solvent effects (DMSO ≤0.1% v/v).
  • Replicate dose-response curves (n ≥ 3). Cross-reference with SAR trends (e.g., Cl substituent vs. IC₅₀) .

Q. What crystallographic techniques elucidate the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX-97) resolves bond lengths/angles. Use WinGX or OLEX2 for refinement. For disordered structures (e.g., phenyl ring orientation), apply ORTEP-3 for graphical representation. Compare with analogs (e.g., N-(4-chlorophenyl) derivatives) to identify packing interactions .

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N-(2-chlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.